molecular formula C24H19FN2O3 B2969718 (E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one CAS No. 383147-20-4

(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one

Numéro de catalogue: B2969718
Numéro CAS: 383147-20-4
Poids moléculaire: 402.425
Clé InChI: GWPBKCWCNQKDQD-ZHACJKMWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one” is a synthetic small molecule characterized by a conjugated enone system linking a 2,1-benzisoxazole moiety and a fluorinated aniline derivative. Key structural features include:

  • Benzisoxazole core: The 2,1-benzisoxazole group is substituted at the 3-position with a 3-methoxyphenyl ring, contributing to π-π stacking interactions and influencing electronic properties .
  • Methoxy group: The 3-methoxy substitution on the phenyl ring may modulate solubility and metabolic stability .

Propriétés

IUPAC Name

(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-15-6-8-18(25)14-22(15)26-11-10-23(28)16-7-9-21-20(13-16)24(30-27-21)17-4-3-5-19(12-17)29-2/h3-14,26H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPBKCWCNQKDQD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=CC(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C/C(=O)C2=CC3=C(ON=C3C=C2)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one, also known by its CAS number 383147-20-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C24H19FN2O3, with a molecular weight of 402.42 g/mol. The structure features a conjugated system that is believed to play a crucial role in its biological activity.

PropertyValue
Chemical FormulaC24H19FN2O3
Molecular Weight402.42 g/mol
CAS Number383147-20-4

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The National Cancer Institute (NCI) evaluated its efficacy against a variety of human tumor cell lines using the NCI-60 cell line screening protocol. The results indicated that the compound exhibits notable cytotoxic effects across multiple cancer types.

Key Findings:

  • GI50 Values: The compound demonstrated an average GI50 value of approximately 15.72 μM across tested cell lines, indicating effective growth inhibition at low concentrations.
  • Selectivity: While the compound showed broad activity, it exhibited a selectivity index (SI) of 9.24 for colon cancer cell line COLO 205, suggesting potential for targeted therapies.
Cell LineGI50 (μM)TGI (μM)LC50 (μM)
COLO 20515.7250.6891.85
HOP-62 (Lung)-17.47--
OVCAR-8 (Ovarian)-27.71--

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of specific cellular pathways associated with cancer proliferation and survival. The structure suggests potential interactions with various enzymes and receptors involved in cancer cell signaling.

Case Studies and Research Findings

  • In Vitro Studies:
    • A study conducted by the NCI reported that the compound was screened against approximately sixty cancer cell lines and demonstrated significant growth inhibition rates.
    • Specific attention was given to non-small cell lung cancer (HOP-62), where it showed particularly strong cytotoxic effects.
  • Pharmacokinetic Properties:
    • Preliminary pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, making it a promising candidate for further development as an anticancer agent.
  • Comparative Analysis:
    • Compared to similar compounds within its class, this compound displayed enhanced potency and selectivity towards certain cancer types, indicating its potential as a lead compound in drug development.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Benzisoxazole Moieties

Compound A : (E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocin-2-yl)-prop-2-en-1-one

  • Key differences : Replaces the benzisoxazole with a triazole ring and incorporates a ferrocene group.

Compound B: (2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one

  • Key differences : Substitutes benzisoxazole with a pyrazole ring and introduces a hydroxyl group.
  • Impact : The pyrazole-hydroxyl combination increases hydrogen-bonding capacity, improving solubility but reducing lipophilicity relative to the methoxyphenyl-benzisoxazole motif.

Fluorinated Aniline Derivatives

Compound C: (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

  • Key differences : Replaces benzisoxazole with a thiazole ring and introduces a nitro group.

Compound D: (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

  • Key differences: Substitutes fluorinated aniline with an aminophenyl group and incorporates a benzodioxole ring.
  • Impact: The benzodioxole improves π-stacking interactions, while the aminophenyl group introduces basicity, contrasting with the electron-deficient fluorinated aniline in the target compound.

Methoxyphenyl-Substituted Analogues

Compound E: 1-(6-Amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Key differences : Replaces benzisoxazole with a benzodioxole and adds multiple methoxy groups.
  • Impact : The trimethoxyphenyl group enhances steric hindrance and electron-donating effects, which may improve DNA intercalation but reduce membrane permeability compared to the single methoxyphenyl substitution in the target compound.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) LogP* Key Bioactivity
Target Compound 2,1-Benzisoxazole 3-Methoxyphenyl, 5-Fluoro-2-MeAn ~407.4 ~3.8 Kinase inhibition (inferred)
Compound A Triazole 3-Cl-4-FPh, Ferrocene ~485.3 ~4.2 Anticancer (in vitro)
Compound C Thiazole 4-Ph, 2-F-5-NitroAn ~367.4 ~2.9 Antimicrobial
Compound E Benzodioxole 3,4,5-TrimethoxyPh ~384.4 ~2.5 Antiproliferative

*Calculated using fragment-based methods.

Table 2: Spectral Data Comparison (NMR Shifts)

Compound δH (Propenone CH=CO) δC (Benzisoxazole C=O) Key Diagnostic Peaks
Target Compound ~7.8 ppm (d, J=15 Hz) ~190 ppm 5-FluoroAn NH: ~8.2 ppm
Compound B ~7.6 ppm (d, J=14 Hz) ~188 ppm Pyrazole OH: ~12.1 ppm
Compound D ~7.9 ppm (d, J=16 Hz) ~192 ppm Benzodioxole O-CH2-O: ~5.9 ppm

Key Research Findings

Fluorine Impact: The 5-fluoro substituent in the aniline ring increases metabolic stability and modulates pKa, improving oral bioavailability compared to non-fluorinated analogues .

Structural Rigidity: The benzisoxazole core’s planar structure facilitates π-stacking with aromatic residues in protein targets, a feature less pronounced in triazole or thiazole derivatives .

Supramolecular Interactions: Comparative crystallographic studies (e.g., Compound E ) reveal that methoxy groups influence packing efficiency, which correlates with solubility and crystallinity in propenone derivatives.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-3-(5-fluoro-2-methylanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation between substituted benzisoxazole precursors and fluorinated aniline derivatives. Key steps include:

  • Precursor preparation : Optimizing the synthesis of 3-(3-methoxyphenyl)-2,1-benzisoxazole-5-carbaldehyde (via cyclization of hydroxylamine derivatives with ketones) .
  • Knoevenagel condensation : Reaction with 5-fluoro-2-methylaniline under controlled pH and temperature to ensure stereoselective formation of the (E)-isomer .
  • Purification : Use of column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product, confirmed by NMR and LC-MS .

Q. How is the compound’s structure validated post-synthesis?

  • Methodological Answer : Structural confirmation requires:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, hydrogen bonding between the carbonyl group and amine/hydroxy moieties stabilizes the planar conformation .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃), benzisoxazole (δ ~6.8–8.2 ppm for aromatic protons), and propenone (δ ~6.3–7.1 ppm for α,β-unsaturated ketone) .
  • FT-IR : Confirm C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:

  • Assay conditions : Compare buffer pH, ionic strength, and temperature (e.g., activity at 25°C vs. 37°C) .
  • Cellular vs. cell-free systems : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity independently .
  • Metabolic stability : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .

Q. What computational strategies are effective for studying this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) : Model interactions with receptors (e.g., kinases) using the compound’s X-ray-derived conformation as input .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100+ ns to evaluate binding stability .
  • Free energy calculations : Use MM-PBSA/GBSA to quantify binding energy contributions from hydrogen bonds (e.g., between the propenone carbonyl and catalytic lysine residues) .

Q. How can researchers optimize experimental design for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Dose selection : Conduct pilot studies in rodents to determine the maximum tolerated dose (MTD) using a 3+3 escalation protocol .
  • Analytical validation : Develop a sensitive LC-MS/MS method (LOQ < 1 ng/mL) for plasma quantification, accounting for metabolites (e.g., demethylation of methoxyphenyl groups) .
  • Tissue distribution : Use radiolabeled analogs (¹⁴C or ³H) to track compound localization in target organs .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility data across studies?

  • Methodological Answer :

  • Standardize solvent systems : Report solubility in DMSO, PBS (pH 7.4), and simulated biological fluids (e.g., FaSSIF/FeSSIF) at 25°C .
  • Dynamic light scattering (DLS) : Check for aggregation at high concentrations (>100 µM), which may falsely reduce apparent solubility .
  • Co-solvent screening : Test solubility enhancers (e.g., cyclodextrins) for in vivo formulations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.